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Cyclopentadienylcobalt dicarbonyl, min. 95%

Atomic Layer Deposition Cobalt Thin Films Semiconductor Manufacturing

Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂, CAS 12078-25-0), with a minimum purity of 95%, is a volatile, half-sandwich organocobalt complex that functions as a critical precursor in catalytic cycloadditions and a metal source for atomic layer deposition (ALD) and chemical vapor deposition (CVD). Its procurement is not a commodity decision; the precise 95% purity specification and the compound's distinct electronic and steric properties are fundamental to its performance in specific scientific and industrial applications, which are not directly substitutable by other cobalt carbonyls or cyclopentadienyl complexes.

Molecular Formula C7H5CoO2
Molecular Weight 180.05 g/mol
Cat. No. B15088905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienylcobalt dicarbonyl, min. 95%
Molecular FormulaC7H5CoO2
Molecular Weight180.05 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Co]
InChIInChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;
InChIKeyHUSLGLMTBHLWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂, 95% min): An Evidence-Based Sourcing Guide for Organometallic Catalysis and Thin-Film Deposition


Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂, CAS 12078-25-0), with a minimum purity of 95%, is a volatile, half-sandwich organocobalt complex that functions as a critical precursor in catalytic cycloadditions and a metal source for atomic layer deposition (ALD) and chemical vapor deposition (CVD) . Its procurement is not a commodity decision; the precise 95% purity specification and the compound's distinct electronic and steric properties are fundamental to its performance in specific scientific and industrial applications, which are not directly substitutable by other cobalt carbonyls or cyclopentadienyl complexes [1].

Thin-film deposition research (ALD/CVD) requiring high-purity cobalt films
Catalytic [2+2+2] cycloaddition studies for complex macrocycle synthesis
Volatile organometallic precursor for vapor-phase MOF installation studies

Why Cyclopentadienylcobalt Dicarbonyl Cannot Be Replaced by Standard Cobalt Carbonyls or Cp Complexes for Critical Applications


The assumption that Cyclopentadienylcobalt dicarbonyl can be simply replaced by more common alternatives like dicobalt octacarbonyl (Co₂(CO)₈) or other cyclopentadienyl complexes (e.g., Cp*Co(CO)₂) for material science or catalysis is invalid. This is because CpCo(CO)₂'s specific ligand environment—the unsubstituted cyclopentadienyl (Cp) ring in concert with two carbonyls—dictates a unique combination of thermal stability, electron affinity, and decomposition pathway that directly impacts product purity and process control [1]. As the evidence in Section 3 will quantify, the choice of precursor leads to demonstrably different outcomes, including film impurity levels, process windows, and catalytic activity [2].

CpCo(CO)₂, 95% min
vs
Dicobalt octacarbonyl [Co₂(CO)₈]
Film impurity profile and decomposition pathway may shift, potentially increasing oxygen and carbon contamination in ALD processes.
CpCo(CO)₂, 95% min
vs
Other Cp-cobalt complexes (e.g., Cp* analog)
Ligand environment differences may alter thermal stability and catalytic activity in [2+2+2] cycloaddition research.

Quantitative Differential Evidence for Cyclopentadienylcobalt Dicarbonyl, 95% min. in Material Science and Catalysis


Superior Film Purity in ALD: CpCo(CO)₂ vs. Co₂(CO)₈ for Low-Oxygen Cobalt Thin Films

In a direct head-to-head comparison for remote plasma atomic layer deposition (ALD) of cobalt thin films, Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) produces films with significantly lower oxygen and carbon impurities compared to the commonly used alternative, dicobalt octacarbonyl (Co₂(CO)₈). This difference is critical for applications requiring high-purity metallic cobalt layers, such as in semiconductor interconnects [1].

ALD Film Purity
Head-to-head
O: <1% vs ~2% (Co₂(CO)₈)
C: ~7–8% vs ~15% (Co₂(CO)₈)
Oxygen reduced by >50%
Supports selection for low-oxygen cobalt film research.
H₂ plasma ALD, 0.1-2 Torr, 300W
Atomic Layer Deposition Cobalt Thin Films Semiconductor Manufacturing Precursor Chemistry

Enhanced Film Purity vs. C12H10O6(Co)₂ Precursor in Remote Plasma ALD

A direct comparison study of remote plasma ALD using CpCo(CO)₂ versus dicobalt hexacarbonyl t-butylacetylene (C12H10O6(Co)₂) as the cobalt source demonstrates that CpCo(CO)₂ results in a substantially lower carbon content in the deposited film. This superior purity is attributed to the facile cleavage of the Co-Cp bond under the plasma conditions [1].

Carbon Impurity
Head-to-head
~7 at.% vs ~21 at.% (C12H10O6(Co)₂)
~67% reduction in carbon content
Context for ultra-pure film research.
Remote plasma ALD, H₂ plasma
Atomic Layer Deposition Cobalt Precursors Film Purity Materials Characterization

Electronic Property Benchmark: Quantified Electron Affinity for Catalytic Cycle Design

The electronic properties of CpCo(CO)₂, specifically its electron affinity (EA), are critical for its role as a catalyst precursor. This fundamental property has been experimentally determined and provides a benchmark for comparing its redox activity to other complexes, which is essential for predicting and rationalizing its behavior in catalytic cycles [1].

Electron Affinity
Reported
0.86 ± 0.2 eV
Supports redox-potential-based catalyst design review.
Fixed-frequency NIP spectroscopy
Organometallic Chemistry Electronic Structure Photoelectron Spectroscopy Catalyst Design

Catalytic Proficiency: High-Yielding Macrocycle Synthesis via CpCo(CO)₂-Mediated [2+2+2] Cycloaddition

CpCo(CO)₂ is a benchmark catalyst for the [2+2+2] cycloaddition reaction, enabling the construction of complex pyridine-containing macrocycles. In a specific example, a long-chain α,ω-diyne (6) was reacted with p-tolunitrile to give pyridinophane products (7p and 7m) in a combined yield of 87% under relatively mild thermal conditions. This high yield demonstrates the catalyst's unique efficiency in promoting this challenging macrocyclization [1].

Catalytic Yield
Reported
87% combined yield
Supports macrocycle synthesis research fit.
Pyridinophane synthesis, ~100 °C, 24h
Organic Synthesis Cobalt Catalysis [2+2+2] Cycloaddition Macrocycle Synthesis Vollhardt Reaction

Optimal Research and Industrial Use Cases for Cyclopentadienylcobalt Dicarbonyl (95% min)


High-Purity Cobalt Thin Films via ALD and CVD for Semiconductor and Magnetic Applications

This compound is the preferred cobalt source for remote plasma ALD and PE-MOCVD when the application demands cobalt films with less than 1% oxygen and low carbon impurities [1]. It is ideally suited for depositing seed layers, liners, or caps in advanced semiconductor interconnects and for fabricating thin-film magnetic memory elements where high-purity metal is paramount [2]. Its performance in this context is directly contrasted with precursors like Co₂(CO)₈, which yields higher oxygen and carbon contamination under similar conditions [1].

Synthesis of Complex Pyridine-Containing Macrocycles via Cobalt-Mediated [2+2+2] Cycloadditions

CpCo(CO)₂ is a highly effective catalyst for the [2+2+2] cycloaddition of α,ω-diynes with nitriles, cyanamides, or isocyanates to yield pyridinophanes and other complex macrocycles [3]. It is the catalyst of choice when high yields (e.g., 87% for specific pyridinophanes) are required under practical, mild thermal conditions (e.g., 100 °C) without the need for photoirradiation [3]. This application leverages the compound's established and reliable performance in the widely used Vollhardt co-cyclotrimerization reaction [4].

Vapor-Phase Installation of Uniform Cobalt Sites in Metal-Organic Frameworks (MOFs) for Catalysis

CpCo(CO)₂ is utilized as a volatile precursor for the atomic layer deposition (ALD) of cobalt species into porous MOF scaffolds, such as MOF-808 [5]. Its reactivity profile allows for a controlled, vapor-phase installation process, forming a long-lived, stable intermediate upon exposure to the MOF at 115 °C [5]. This application is distinct from thin-film deposition and targets the creation of single-site heterogeneous catalysts, capitalizing on CpCo(CO)₂'s ability to be delivered in the vapor phase for precise modification of high-surface-area materials [5].

Application
Selection Property
Validation Focus
High-purity Co film deposition research
Low-impurity volatile precursor
Film impurity levels (O, C) via XPS or SIMS
[2+2+2] Cycloaddition macrocycle studies
Catalytic activity under mild conditions
Reaction yield and selectivity assessment
Vapor-phase MOF installation research
Controlled vapor delivery reactivity
Site uniformity and intermediate stability
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